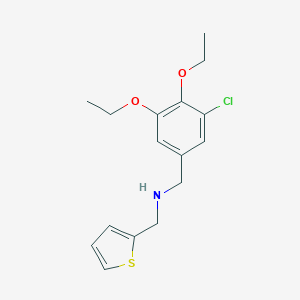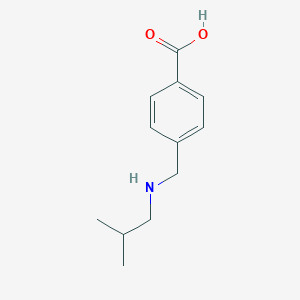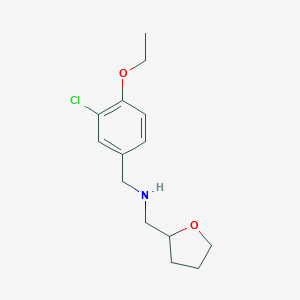
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzylamines and has been found to exhibit promising effects in various studies.
作用机制
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine is not fully understood. However, it has been suggested that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may have a positive effect on the immune system by increasing the production of cytokines, which are proteins that play a key role in immune response. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine and its potential effects on the immune system. Finally, research on the development of more effective methods for administering N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also be beneficial.
合成方法
The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde and 2-thienylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine as a white powder.
科学研究应用
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has inhibitory effects on the growth of cancer cells, specifically breast cancer cells. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antifungal and antibacterial properties.
属性
分子式 |
C16H20ClNO2S |
|---|---|
分子量 |
325.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20ClNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
InChI 键 |
AWHWPSKYLWKFMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)